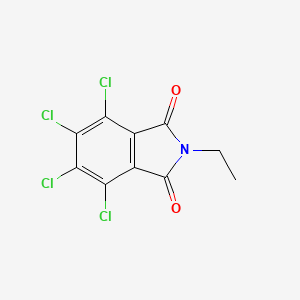![molecular formula C16H18N2O2S B14651261 (Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate CAS No. 51594-88-8](/img/structure/B14651261.png)
(Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate is a chemical compound that belongs to the class of carbamates. This compound features a pyridine ring attached to a methyl group, which is further connected to a phenyl ring substituted with a propylsulfanyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate typically involves the reaction of pyridin-3-ylmethanol with 4-(propylsulfanyl)phenyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction is usually conducted at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Analyse Des Réactions Chimiques
Types of Reactions
(Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
(Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Pyridin-2-yl)methyl [4-(propylsulfanyl)phenyl]carbamate
- (Pyridin-4-yl)methyl [4-(propylsulfanyl)phenyl]carbamate
- (Pyridin-3-yl)methyl [4-(methylsulfanyl)phenyl]carbamate
Uniqueness
(Pyridin-3-yl)methyl [4-(propylsulfanyl)phenyl]carbamate is unique due to the specific positioning of the pyridine and propylsulfanyl groups, which can influence its reactivity and biological activity. The presence of the propylsulfanyl group can enhance lipophilicity and potentially improve membrane permeability, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
51594-88-8 |
|---|---|
Formule moléculaire |
C16H18N2O2S |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
pyridin-3-ylmethyl N-(4-propylsulfanylphenyl)carbamate |
InChI |
InChI=1S/C16H18N2O2S/c1-2-10-21-15-7-5-14(6-8-15)18-16(19)20-12-13-4-3-9-17-11-13/h3-9,11H,2,10,12H2,1H3,(H,18,19) |
Clé InChI |
OFJOAKRAZKVRND-UHFFFAOYSA-N |
SMILES canonique |
CCCSC1=CC=C(C=C1)NC(=O)OCC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


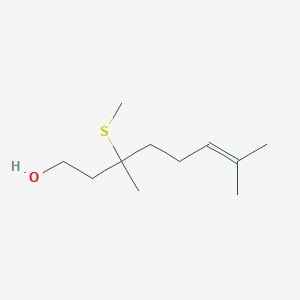
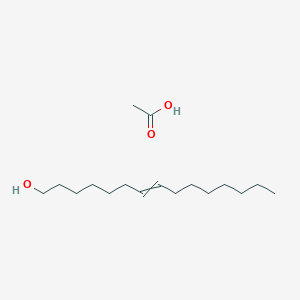






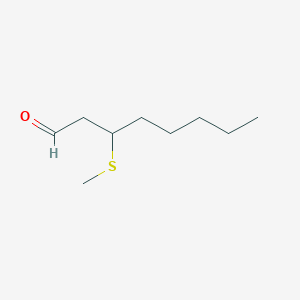
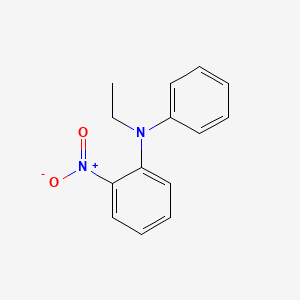

![2,3,4,5,6,11-Hexahydro-1h-1,5-methanoazocino[3,4-b]indole](/img/structure/B14651247.png)

